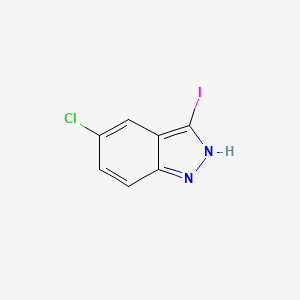
1-N-Boc-4-(4-Bromophenyl)piperidine
Vue d'ensemble
Description
1-N-Boc-4-(4-Bromophenyl)piperidine is an organic compound with the chemical formula C16H22BrNO2 . It is a white crystalline solid, stable at room temperature .
Synthesis Analysis
This compound can be prepared by reacting 4-bromobenzoic acid with 1-Boc-4-piperidine ethanol . The specific reaction conditions can be adjusted according to laboratory conditions .Molecular Structure Analysis
The molecular structure of this compound is C16H22BrNO2 . The InChI key is UEOHLUHRQWYQRT-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is an important intermediate, which is widely used in organic synthesis, especially in the synthesis of peptides, drugs, and natural products . It can be used as an amino protective agent in organic synthesis to protect the amino group during the synthesis of polypeptide compounds to prevent unnecessary reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 398.5±42.0 °C at 760 mmHg, and a flash point of 194.8±27.9 °C . It is insoluble in water but soluble in organic solvents such as chloroform, dichloromethane, and ethanol .Applications De Recherche Scientifique
Combinatorial Chemistry
1-N-Boc-4-(4-Bromophenyl)piperidine is utilized in combinatorial chemistry. It is involved in the synthesis of orthogonally N-protected 3-aminopiperidines, which serve as scaffolds for this field. These compounds are synthesized from a piperidine building block through nucleophilic aziridine ring opening and subsequent copper-catalyzed Huisgen 1,3-dipolar cycloaddition (Schramm et al., 2010).
Pharmaceutical Compound Synthesis
This compound is used in the synthesis of pharmaceutically relevant compounds, particularly those containing a quaternary stereocenter. It is part of a general and enantioselective synthesis process for 2-substituted 2-phenylpyrrolidines and piperidines, important in pharmaceutical research (Sheikh et al., 2012).
Organic Synthesis
This compound is integral in organic synthesis processes, such as the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines. This process yields 3-Arylpiperidines, vital building blocks in pharmaceutical research, with good to excellent selectivity (Millet & Baudoin, 2015).
Molecular Structure and Spectroscopy Studies
The compound has been the subject of studies focusing on its molecular structure and spectroscopy. Research involves characterizing 1-Benzyl-4-(N-Boc-amino)piperidine using various spectroscopic techniques and theoretical methods, providing insights into its structural and electronic properties (Janani et al., 2020).
Novel Compound Synthesis
It also plays a role in the synthesis of novel compounds like N-Boc-1,2,3,5-tetrahydro spiro [benzo[c]azepine-4,2-piperidine], showcasing its versatility in creating diverse molecular structures (Wang Qian-y, 2015).
Mécanisme D'action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the final product.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity could affect its stability.
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-N-Boc-4-(4-Bromophenyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an intermediate in the synthesis of pharmaceutical compounds, which suggests its interaction with enzymes involved in peptide synthesis . The nature of these interactions typically involves the protection of amino groups, thereby preventing unwanted side reactions during the synthesis process .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in protecting amino groups during peptide synthesis can impact the overall protein synthesis within cells, thereby influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an amino protective agent, binding to amino groups and preventing them from participating in unwanted reactions . This inhibition or activation of enzymes involved in peptide synthesis can lead to changes in gene expression and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and should be stored in a dry and cool place, protected from light . Over time, its stability and degradation can impact its effectiveness in biochemical reactions. Long-term effects on cellular function observed in in vitro or in vivo studies include potential changes in protein synthesis and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively protects amino groups during peptide synthesis without causing significant adverse effects . At higher dosages, there may be toxic or adverse effects, including potential impacts on cellular metabolism and overall health .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the protection of amino groups during synthesis . This interaction can affect metabolic flux and metabolite levels, influencing the overall efficiency of peptide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its effectiveness in protecting amino groups during peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that it effectively protects amino groups during peptide synthesis, preventing unwanted reactions and enhancing the overall efficiency of the synthesis process .
Propriétés
IUPAC Name |
tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOHLUHRQWYQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650662 | |
| Record name | tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-78-7 | |
| Record name | tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


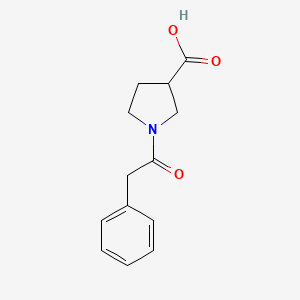
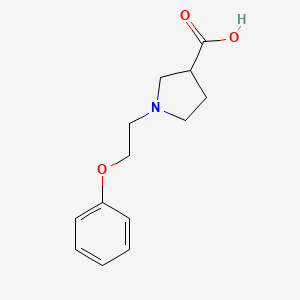
![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)
![1-[(Ethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370901.png)
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370903.png)
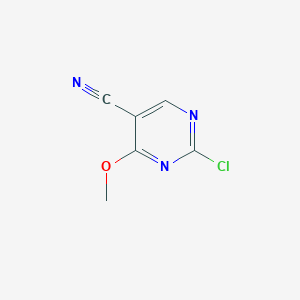
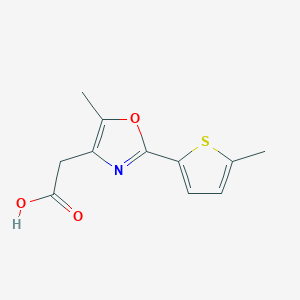
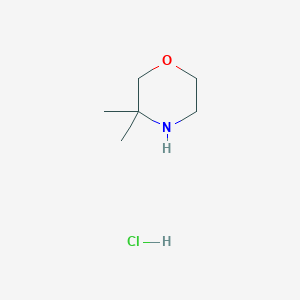

![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)

